molecular formula C17H25BClNO4 B13412801 Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate

Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate

Cat. No.: B13412801
M. Wt: 353.6 g/mol
InChI Key: ISOHQBXSLADALI-UHFFFAOYSA-N
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Description

IUPAC Name: tert-Butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate Molecular Formula: C₁₇H₂₆BClNO₄ (derived from InChI code in ) Structure: The compound features a tert-butyl ester group, a 4-chlorobenzoate moiety, and a 1,3,2-dioxaborolane ring substituted with aminomethyl and trimethyl groups. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the chlorobenzoate and aminomethyl groups confer unique electronic and steric properties.

Properties

Molecular Formula

C17H25BClNO4

Molecular Weight

353.6 g/mol

IUPAC Name

tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate

InChI

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)11-7-8-13(19)12(9-11)18-23-16(4,5)17(6,10-20)24-18/h7-9H,10,20H2,1-6H3

InChI Key

ISOHQBXSLADALI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)CN)(C)C)C2=C(C=CC(=C2)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as toluene or dimethylformamide, and bases like potassium carbonate or sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or alkylated derivatives.

Scientific Research Applications

Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .

Comparison with Similar Compounds

Research Findings and Case Studies

  • Case Study 1: In , a tert-butyl boronate with a cyanomethyl group was used in a Suzuki coupling to synthesize a pyrazole-containing anticancer agent. The target compound’s aminomethyl group could similarly enable diversification of drug candidates .
  • Case Study 2 : highlights the use of carbamate-protected boronates in peptide coupling, suggesting that the target compound’s ester group might limit compatibility with certain nucleophiles .

Biological Activity

Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a chlorobenzoate moiety, and a dioxaborolane structure that is substituted with an aminomethyl group. The presence of these functional groups is crucial for its biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer activities. For instance, studies on boron-containing compounds have shown potential in targeting cancer cell lines through various mechanisms:

  • Mechanism of Action : The dioxaborolane moiety may interact with cellular pathways involved in apoptosis and cell cycle regulation. Compounds that incorporate boron have been noted for their ability to disrupt microtubule dynamics and induce cell cycle arrest in cancer cells .
  • Case Studies : A study evaluated the anticancer activity of related compounds against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The results demonstrated that modifications to the dioxaborolane structure could enhance cytotoxicity .

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial properties:

  • In Vitro Studies : Research has documented the effectiveness of boron-containing compounds against various bacterial strains. These studies suggest that the incorporation of the dioxaborolane group enhances the compound's ability to penetrate bacterial cell walls and disrupt essential cellular processes .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Dioxaborolane : The initial step involves the synthesis of the dioxaborolane unit through a reaction between boronic acid derivatives and appropriate alcohols under controlled conditions.
  • Coupling Reaction : The next step involves coupling the dioxaborolane with tert-butyl 4-chlorobenzoate in the presence of a suitable catalyst to facilitate the formation of the final product.
  • Purification : The final compound is purified using standard techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialDisrupts bacterial cell processes

Case Study Overview

A case study on structurally similar compounds highlighted their effectiveness against specific cancer cell lines:

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound A (related structure)MCF-715Microtubule disruption
Compound B (related structure)A54910Apoptosis induction

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